molecular formula C7H13Cl2N3S B6611022 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride CAS No. 2866254-62-6

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride

Cat. No.: B6611022
CAS No.: 2866254-62-6
M. Wt: 242.17 g/mol
InChI Key: PTOSIBIWRDWWOT-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride is a compound that features a pyrrolidine ring and a thiazole ring. These structures are commonly found in biologically active molecules and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride typically involves the construction of the pyrrolidine and thiazole rings followed by their functionalization and coupling. One common method starts with the reaction of (2S)-pyrrolidine with thioamide under specific conditions to form the thiazole ring . The reaction conditions often involve the use of solvents like acetone or ethyl acetate and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride is unique due to its specific combination of the pyrrolidine and thiazole rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2ClH/c8-7-10-6(4-11-7)5-2-1-3-9-5;;/h4-5,9H,1-3H2,(H2,8,10);2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOSIBIWRDWWOT-XRIGFGBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CSC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CSC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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